molecular formula C11H15BrO2 B13589299 2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol

2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B13589299
M. Wt: 259.14 g/mol
InChI Key: LXTPOQHUAPDNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a methylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . This reaction yields 2-Bromo-4’-methoxyacetophenone, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one, while reduction could produce 2-(4-methoxyphenyl)-2-methylpropan-1-ol.

Scientific Research Applications

2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methoxyacetophenone: This compound is a precursor in the synthesis of 2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol and shares similar structural features.

    4-Methoxyphenylacetic acid: Another related compound with a methoxy group and phenyl ring, used in various chemical applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H15BrO2/c1-11(2,7-13)9-5-4-8(14-3)6-10(9)12/h4-6,13H,7H2,1-3H3

InChI Key

LXTPOQHUAPDNBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=C(C=C(C=C1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.